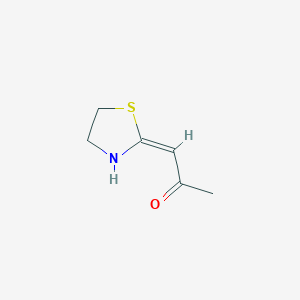
(E)-2-(2-oxopropylidene)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-oxopropylidene)thiazolidine, also known as thiozolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to a class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus. Thiozolidinedione has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
作用機序
Thiozolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Thiozolidinedione has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. It also has anti-inflammatory effects and inhibits the growth of cancer cells. Thiozolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
Thiozolidinedione has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating insulin sensitivity and glucose uptake. Thiozolidinedione is also readily available and can be synthesized in high yields. However, (E)-2-(2-oxopropylidene)thiazolidinedione has limitations as well. It has been associated with several side effects, including weight gain and fluid retention. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been shown to increase the risk of heart failure in some patients.
将来の方向性
There are several future directions for research on (E)-2-(2-oxopropylidene)thiazolidinedione. One area of interest is the development of new (E)-2-(2-oxopropylidene)thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of (E)-2-(2-oxopropylidene)thiazolidinedione's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of (E)-2-(2-oxopropylidene)thiazolidinedione's anti-inflammatory effects and its role in regulating gene expression.
合成法
Thiozolidinedione can be synthesized through a variety of methods, including the reaction of 2-bromoacetic acid with thiosemicarbazide, followed by cyclization. Another method involves the reaction of 2-mercaptoacetic acid with 2-bromoacetophenone, followed by cyclization. These methods have been optimized to produce high yields of pure (E)-2-(2-oxopropylidene)thiazolidinedione.
科学的研究の応用
Thiozolidinedione has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
CAS番号 |
126979-03-1 |
|---|---|
製品名 |
(E)-2-(2-oxopropylidene)thiazolidine |
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC名 |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChIキー |
YWTKURIRFABBEI-GQCTYLIASA-N |
異性体SMILES |
CC(=O)/C=C/1\NCCS1 |
SMILES |
CC(=O)C=C1NCCS1 |
正規SMILES |
CC(=O)C=C1NCCS1 |
同義語 |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




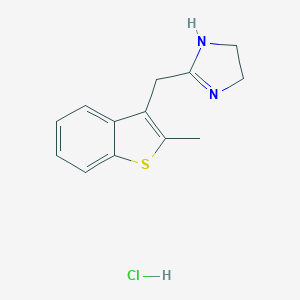
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
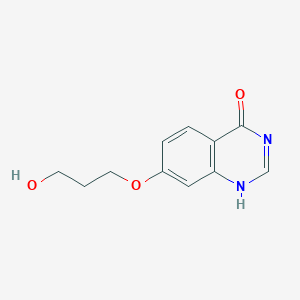
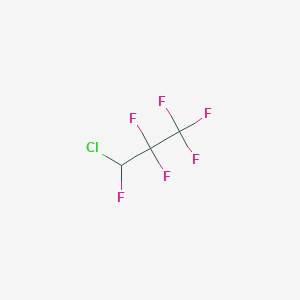
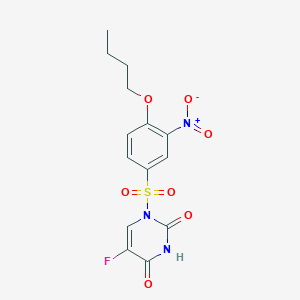
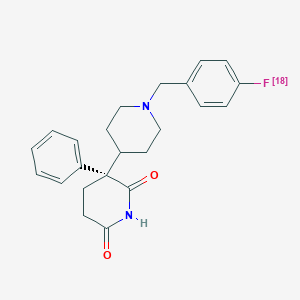
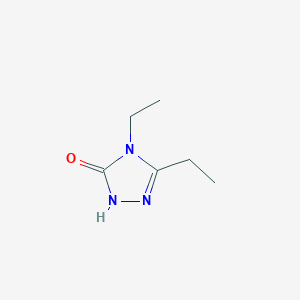
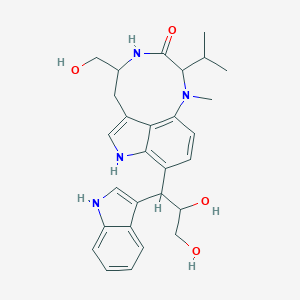
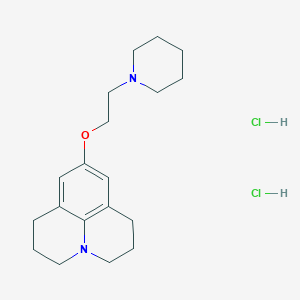
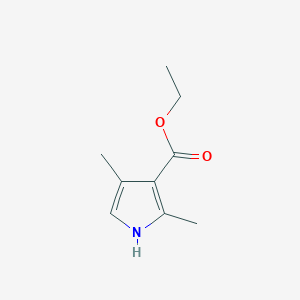
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

